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Compound of Interest

Compound Name: H-D-Tyr-OEt.HCl

Cat. No.: B613185 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: H-D-Tyr-OEt.HCl, or D-Tyrosine ethyl ester hydrochloride, is a synthetically

accessible and versatile building block that is garnering increasing attention in the field of

medicinal chemistry. As a derivative of the non-proteinogenic D-tyrosine, it offers unique

stereochemical properties that can impart enhanced metabolic stability and novel

pharmacological activities to parent molecules. This technical guide explores the potential

applications of H-D-Tyr-OEt.HCl as a core scaffold in the design and synthesis of innovative

therapeutics, summarizing key quantitative data, outlining experimental protocols, and

visualizing relevant biological pathways.

Core Properties and a Foundation for Discovery
H-D-Tyr-OEt.HCl serves as an excellent starting point for chemical modification due to its three

primary functional groups: a primary amine, a carboxylic ester, and a phenolic hydroxyl group.

These sites allow for a diverse range of chemical transformations, enabling the construction of

complex molecular architectures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b613185?utm_src=pdf-interest
https://www.benchchem.com/product/b613185?utm_src=pdf-body
https://www.benchchem.com/product/b613185?utm_src=pdf-body
https://www.benchchem.com/product/b613185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C11H16ClNO3 [Commercial Suppliers]

Molecular Weight 245.70 g/mol [Commercial Suppliers]

CAS Number 23234-43-7 [Commercial Suppliers]

Appearance White to off-white solid [Commercial Suppliers]

Solubility Soluble in DMSO [Commercial Suppliers]

Potential Therapeutic Applications: A Landscape of
Possibilities
While direct studies on the biological activity of H-D-Tyr-OEt.HCl are limited, its role as a

precursor and structural motif in a variety of bioactive compounds is well-documented.

Research into broader "tyrosine derivatives" provides a strong indication of the potential

therapeutic avenues for molecules derived from this scaffold.

Neurodegenerative Disorders: A Focus on Dopaminergic
Pathways and Beyond
D-tyrosine and its derivatives are recognized as precursors in the synthesis of

neurotransmitters, particularly dopamine.[1] This positions H-D-Tyr-OEt.HCl as a valuable

starting material for the development of novel agents for neurological and psychiatric

conditions. Its inherent structure can be modified to create dopamine agonists, antagonists, or

modulators for the treatment of Parkinson's disease, depression, and other mood disorders.[1]

Furthermore, the incorporation of D-amino acids into peptides can enhance their stability

against enzymatic degradation and facilitate transport across the blood-brain barrier. This

suggests a role for H-D-Tyr-OEt.HCl in the synthesis of neuroprotective peptides.

Signaling Pathway: Dopamine Synthesis

The following diagram illustrates the biochemical pathway from tyrosine to dopamine,

highlighting the precursor role that H-D-Tyr-OEt.HCl can play after de-esterification and

hydroxylation.
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Figure 1: Dopamine Synthesis Pathway
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Caption: Dopamine synthesis from H-D-Tyr-OEt.HCl precursor.

Oncology: Targeting Apoptosis and Kinase Signaling
Recent studies have highlighted the potential of tyrosine derivatives as inhibitors of key

proteins implicated in cancer progression. Specifically, derivatives have been designed and

synthesized to target the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. Inhibition of

Mcl-1 can restore the apoptotic process in cancer cells, making it a promising therapeutic

strategy.

While the cited studies do not explicitly start from H-D-Tyr-OEt.HCl, its structure provides a

suitable backbone for the synthesis of such inhibitors. The general approach involves the
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modification of the amine and carboxylic acid functionalities to introduce moieties that can

interact with the binding grooves of the target protein.

Quantitative Data: Mcl-1 Inhibition by Tyrosine Derivatives

The following table summarizes the inhibitory activities of novel tyrosine derivatives against

Mcl-1. It is important to note that these compounds were not explicitly synthesized from H-D-
Tyr-OEt.HCl in the cited literature, but the data demonstrates the potential of this chemical

class.

Compound Target Kᵢ (nM)

Compound 6i Bcl-2 450

Mcl-1 190

Experimental Workflow: Synthesis of Tyrosine-Based Mcl-1 Inhibitors

The following diagram outlines a generalized workflow for the synthesis and evaluation of

tyrosine-based Mcl-1 inhibitors, a process that could utilize H-D-Tyr-OEt.HCl as a starting

material.
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Figure 2: Mcl-1 Inhibitor Synthesis & Evaluation
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Caption: Generalized workflow for Mcl-1 inhibitor development.
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Dermatological and Cosmetic Applications: Modulating
Melanin Synthesis
Research has shown that D-tyrosine can act as an inhibitor of tyrosinase, the key enzyme in

melanin production. This has led to the exploration of D-tyrosine containing peptides for their

anti-melanogenic, or skin-lightening, effects in cosmetic formulations. The ethyl ester of D-

tyrosine could potentially offer improved skin penetration due to its increased lipophilicity

compared to the parent amino acid.

Experimental Protocols: A Guide to Synthesis and
Evaluation
While specific, detailed protocols for the direct modification of H-D-Tyr-OEt.HCl are proprietary

or not widely published, the following represents a generalized experimental methodology for

the synthesis of a hypothetical peptide derivative and its subsequent biological evaluation,

based on standard laboratory practices.

1. General Procedure for Peptide Coupling using H-D-Tyr-OEt.HCl

Materials: H-D-Tyr-OEt.HCl, N-protected amino acid, coupling agents (e.g., HATU, HOBt), a

tertiary amine base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

Procedure:

Dissolve H-D-Tyr-OEt.HCl and the N-protected amino acid in DMF.

Add the coupling agents and DIPEA to the reaction mixture.

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

1N HCl, saturated NaHCO3, and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b613185?utm_src=pdf-body
https://www.benchchem.com/product/b613185?utm_src=pdf-body
https://www.benchchem.com/product/b613185?utm_src=pdf-body
https://www.benchchem.com/product/b613185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. In Vitro Mcl-1 Inhibition Assay (Fluorescence Polarization)

Principle: This assay measures the binding of a fluorescently labeled peptide (e.g., a BH3

domain peptide) to the Mcl-1 protein. Inhibitors will displace the fluorescent peptide, leading

to a decrease in fluorescence polarization.

Procedure:

In a 384-well plate, add a solution of Mcl-1 protein and the fluorescently labeled peptide.

Add varying concentrations of the synthesized tyrosine derivative (or control inhibitor).

Incubate the plate at room temperature for 1 hour.

Measure fluorescence polarization using a suitable plate reader.

Calculate IC50 values by fitting the data to a dose-response curve.

Future Directions and Conclusion
H-D-Tyr-OEt.HCl represents a promising and versatile starting material for the development of

a wide range of therapeutic agents. Its unique stereochemistry and multiple points for chemical

modification make it an attractive scaffold for generating novel chemical entities with improved

pharmacological profiles. Further exploration of its use in the synthesis of neuroprotective

agents, anticancer compounds, and dermatological products is warranted. The continued

development of innovative synthetic methodologies will undoubtedly unlock the full potential of

this valuable building block in the ongoing quest for new and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Versatile Scaffold: H-D-Tyr-OEt.HCl in Modern
Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613185#potential-applications-of-h-d-tyr-oet-hcl-in-
medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b613185#potential-applications-of-h-d-tyr-oet-hcl-in-medicinal-chemistry
https://www.benchchem.com/product/b613185#potential-applications-of-h-d-tyr-oet-hcl-in-medicinal-chemistry
https://www.benchchem.com/product/b613185#potential-applications-of-h-d-tyr-oet-hcl-in-medicinal-chemistry
https://www.benchchem.com/product/b613185#potential-applications-of-h-d-tyr-oet-hcl-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b613185?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

